Fmoc-PEG3-NHS ester

Vue d'ensemble

Description

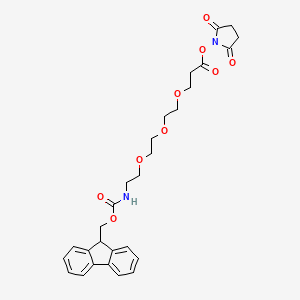

Fmoc-PEG3-NHS ester is a compound that combines a fluorenylmethoxycarbonyl (Fmoc) protected amine with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .

Mécanisme D'action

Target of Action

The primary targets of Fmoc-PEG3-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

This compound is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines of proteins and other amine-containing molecules, forming stable covalent bonds .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein and nucleic acid modifications. By labeling primary amines in proteins and amine-modified oligonucleotides, this compound can influence protein function and gene expression . The downstream effects of these modifications can vary widely, depending on the specific proteins or nucleic acids involved.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of proteins and nucleic acids. By covalently attaching to primary amines, this compound can alter the properties and functions of these molecules . This can have a wide range of effects, depending on the specific molecules targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments

Analyse Biochimique

Biochemical Properties

Fmoc-PEG3-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, leading to stable conjugates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through its ability to label proteins and other amine-containing molecules . This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its NHS ester, which forms covalent bonds with primary amines (-NH2) present on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This binding interaction leads to the labeling of these molecules, potentially influencing their function and resulting in changes in gene expression.

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to label a variety of proteins and other molecules present in different cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG3-NHS ester typically involves the reaction of Fmoc-PEG3-amine with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions to avoid the degradation of the Fmoc protecting group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to attach the PEG linker to proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions

Reagents: Primary amines, DCC or DIC as coupling agents.

Conditions: Mild conditions, typically at pH 7-9, in organic solvents like DCM or DMF.

Major Products

The major product of the reaction between this compound and a primary amine is a PEGylated amine with an Fmoc protecting group. This product can be further deprotected under basic conditions to yield the free amine for subsequent reactions .

Applications De Recherche Scientifique

Key Applications

-

Drug Development

- Pharmacokinetic Enhancement : Fmoc-PEG3-NHS ester is used to modify therapeutic peptides and proteins to improve their solubility, stability, and circulation time in biological systems. This modification can lead to better drug delivery outcomes and increased efficacy .

- Targeting Moieties : It facilitates the attachment of targeting agents or imaging agents to drug molecules, enhancing specificity and therapeutic effectiveness .

-

Bioconjugation

- Protein Modification : The NHS ester group allows for the straightforward conjugation of PEG to primary amines on proteins and peptides, which can improve their pharmacological properties .

- Labeling Biomolecules : It is commonly used in labeling proteins and peptides for tracking and imaging purposes in biological research .

-

Nanotechnology

- Nanoparticle Functionalization : this compound is applied in modifying the surfaces of nanoparticles to enhance their biocompatibility and reduce non-specific binding, which is crucial for drug delivery systems .

- Biosensors : Its use in biosensor technology helps improve sensitivity and specificity by modifying sensor surfaces with PEGylated biomolecules .

- Cell Culture Applications

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating a therapeutic peptide with this compound significantly improved its solubility and stability in serum. The modified peptide showed enhanced bioavailability and prolonged circulation time in vivo compared to its unmodified counterpart.

Case Study 2: Imaging Applications

In another research project, this compound was used to attach a fluorescent dye to a peptide used in cancer imaging. The resulting conjugate displayed high specificity for cancer cells, allowing for effective imaging in preclinical models.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Drug Development | Modification of therapeutic peptides | Improved solubility and pharmacokinetics |

| Bioconjugation | Conjugation with proteins/peptides | Enhanced stability and functionality |

| Nanotechnology | Surface modification of nanoparticles | Increased biocompatibility |

| Cell Culture | Cell surface modification | Improved cell adhesion and growth |

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-PEG2-NHS ester

- Fmoc-PEG4-NHS ester

- Fmoc-PEG5-NHS ester

- Fmoc-PEG6-NHS ester

Uniqueness

Fmoc-PEG3-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. Compared to shorter PEG linkers like Fmoc-PEG2-NHS ester, it offers better solubility in aqueous media. Longer PEG linkers like Fmoc-PEG5-NHS ester and Fmoc-PEG6-NHS ester may provide higher solubility but can be less reactive due to steric hindrance .

Activité Biologique

Fmoc-PEG3-NHS ester (CAS No. 1352827-47-4) is a versatile compound widely utilized in biomedical research, particularly in drug delivery systems, protein labeling, and the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, making it suitable for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant studies.

- Molecular Formula : C28H32N2O9

- Molecular Weight : 540.6 g/mol

- Purity : ≥95%

- Storage Conditions : -20 °C

This compound acts primarily through its N-hydroxysuccinimide (NHS) group, which facilitates the formation of stable amide bonds with primary amines. This property allows for selective labeling of proteins, peptides, and other biomolecules. The PEG moiety contributes to increased solubility and reduced immunogenicity, enhancing the stability and circulation time of conjugated molecules in biological systems.

Applications in Research

- Protein Labeling : The NHS ester can effectively label primary amines on proteins and peptides, enabling tracking and quantification in various assays.

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, facilitating targeted drug delivery while minimizing systemic toxicity.

- Nanotechnology : Utilized in the development of nanocarriers for drug delivery systems, enhancing bioavailability and therapeutic efficacy.

- Cell Culture : Supports the synthesis of functional coatings for cell culture applications, promoting cell adhesion and growth.

Table 1: Summary of Research Findings on this compound

Detailed Research Insights

- Protein Labeling Efficiency : In a study by MedChemExpress, this compound was shown to label proteins with high efficiency while retaining their biological activity. This is critical for applications requiring precise quantification and tracking of proteins in cellular environments .

- Antibody-Drug Conjugates : Research published by Creative Biolabs highlighted the efficacy of Fmoc-PEG3-NHS as a linker in ADCs, demonstrating that conjugates formed using this compound exhibited enhanced targeting capabilities and reduced off-target effects compared to traditional linkers .

- Nanotechnology Applications : A study on PEG-based nanocarriers revealed that incorporating Fmoc-PEG3-NHS esters significantly improved the stability and bioavailability of encapsulated drugs, leading to better therapeutic outcomes in preclinical models .

- Cell Culture Substrates : Research indicated that hydrogels incorporating Fmoc-PEG3-NHS esters provided an optimal environment for cell culture, supporting both growth and differentiation akin to traditional substrates like Matrigel .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYBRMLPVIWJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.